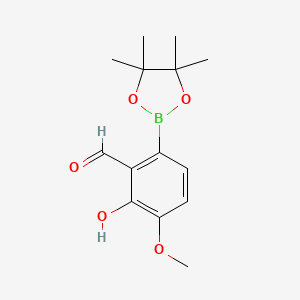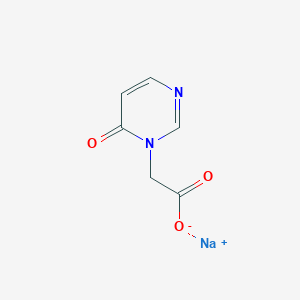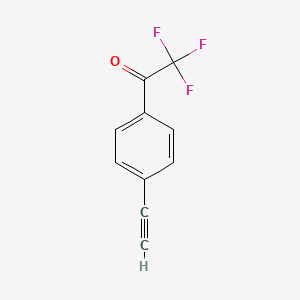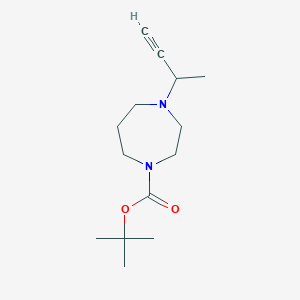
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a dihydro-1,6-naphthyridin-2-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one typically involves the bromination of 1,2-dihydro-1,6-naphthyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Products: Formation of azido, cyano, or amino derivatives.
Oxidation Products: Formation of naphthyridine-2-one derivatives.
Reduction Products: Formation of dihydro-naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and used in the synthesis of fluoroquinolone antibiotics.
1,6-Naphthyridine: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
1,4-Dihydro-1,6-naphthyridine: Studied for its potential as a therapeutic agent in various diseases.
Uniqueness
4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This compound’s diverse reactivity and biological activities make it a valuable scaffold in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
4-bromo-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H,11,12) |
InChI-Schlüssel |
OGRZHFWNLNRXGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1NC(=O)C=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


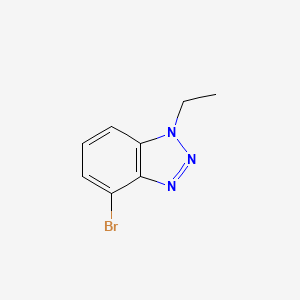
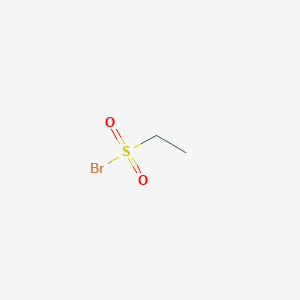
![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)
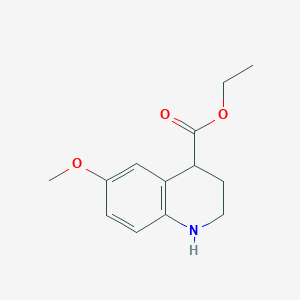
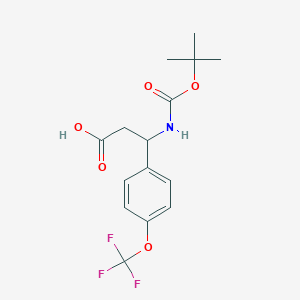
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
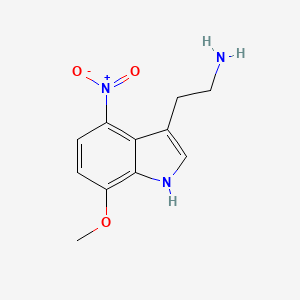
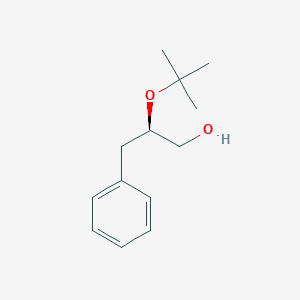

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
